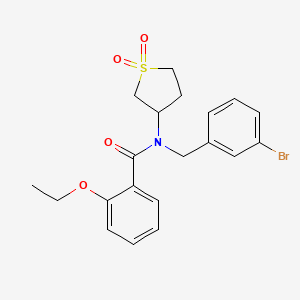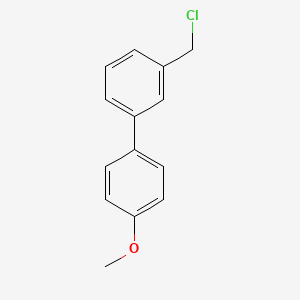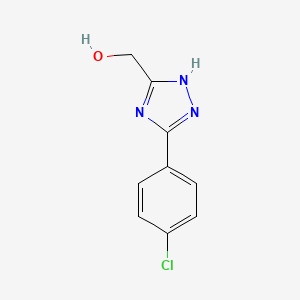
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the nucleophilic substitution reaction of cyanuric chloride with tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the triazine ring .
Applications De Recherche Scientifique
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death . In its potential anticancer activity, it may inhibit enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2(1H)-one: Another triazine derivative with similar chemical properties.
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl): A compound with potential antiviral activity.
Uniqueness
2-(4-Chloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the triazine ring with the tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C12H11ClN4 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
2-(4-chloro-1,3,5-triazin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H11ClN4/c13-11-14-8-15-12(16-11)17-6-5-9-3-1-2-4-10(9)7-17/h1-4,8H,5-7H2 |
Clé InChI |
JTJMWGBFEULIHC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C3=NC(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B12123365.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12123382.png)
![3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123392.png)
![Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)
![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)

![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)



![Quinoline, 8-[(chloromethyl)thio]-](/img/structure/B12123450.png)
